1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE
Overview
Description
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is a biochemical reagent widely used in glycobiology research. This compound is a derivative of glucose, where all the hydroxyl groups are replaced by benzoyl groups. It is primarily utilized to study the structure, synthesis, and biological functions of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE can be synthesized through the benzoylation of glucose. The process involves the reaction of glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Reduction: The compound can be reduced to remove the benzoyl groups, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Glucose and benzoic acid.
Reduction: Glucose.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is extensively used in scientific research, particularly in the field of glycobiology. Its applications include:
Structural Studies: Used to study the structure and conformation of carbohydrates.
Synthesis of Glycoconjugates: Acts as a precursor for the synthesis of more complex glycoconjugates.
Biological Studies: Used to investigate the role of carbohydrates in biological systems, including their interactions with proteins and enzymes.
Medicinal Chemistry: Explored for its potential in drug design and development, particularly in the synthesis of carbohydrate-based therapeutics.
Industrial Applications: Utilized in the production of various carbohydrate derivatives for use in food, pharmaceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE primarily involves its role as a biochemical reagent. It interacts with various enzymes and proteins involved in carbohydrate metabolism and recognition. The benzoyl groups provide steric hindrance and electronic effects that can influence the reactivity and binding properties of the compound.
Comparison with Similar Compounds
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE can be compared with other similar compounds such as:
1,2,3,4,6-PENTA-O-ACETYL-beta-D-GLUCOPYRANOSE: Similar structure but with acetyl groups instead of benzoyl groups. It is less bulky and has different reactivity.
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GALACTOPYRANOSE: Similar structure but derived from galactose instead of glucose. It has different stereochemistry and biological properties.
The uniqueness of this compound lies in its specific benzoyl substitutions, which provide distinct steric and electronic properties that are valuable in glycobiology research.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-WJZQQGDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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